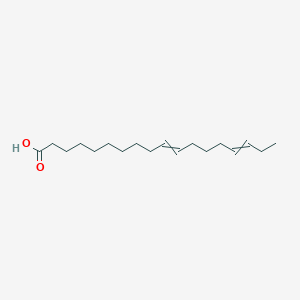
Octadeca-10,15-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadeca-10,15-dienoic acid: is a polyunsaturated fatty acid belonging to the class of organic compounds known as lineolic acids and derivatives. These compounds are characterized by the presence of two carbon-carbon double bonds. This compound is a weakly acidic compound and is a derivative of lineolic acid, which is a polyunsaturated omega-6 fatty acid .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Partial Hydrogenation: One method of preparing octadeca-10,15-dienoic acid involves the partial hydrogenation of polyunsaturated fatty compounds containing at least three olefinic double bonds.
Extraction and Purification: The compound can also be extracted and purified from natural sources using high-performance liquid chromatography (HPLC) and gas-liquid chromatography (GLC) techniques.
Industrial Production Methods: Industrial production methods for this compound typically involve the large-scale extraction from plant oils followed by purification using advanced chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form saturated fatty acids.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, peroxides, and other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium or platinum.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products:
Oxidation Products: Hydroperoxides, aldehydes, and ketones.
Reduction Products: Saturated fatty acids.
Substitution Products: Various substituted fatty acid derivatives.
Scientific Research Applications
Chemistry: Octadeca-10,15-dienoic acid is used as a precursor in the synthesis of various complex organic molecules. It is also studied for its reactivity and behavior under different chemical conditions .
Biology: In biological research, this compound is used to study lipid metabolism and the role of polyunsaturated fatty acids in cellular processes .
Medicine: The compound has potential therapeutic applications due to its anti-inflammatory and antioxidant properties. It is being investigated for its role in preventing and treating various diseases, including cardiovascular diseases and cancer .
Industry: this compound is used in the production of bio-based materials and as an additive in the formulation of various industrial products .
Mechanism of Action
Octadeca-10,15-dienoic acid exerts its effects through various molecular targets and pathways. It can activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation . The compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Octadeca-9,12-dienoic acid: Another polyunsaturated fatty acid with double bonds at positions 9 and 12.
Octadeca-10,12-dienoic acid: A similar compound with double bonds at positions 10 and 12.
Uniqueness: Octadeca-10,15-dienoic acid is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its ability to activate PPARs and its antioxidant activity make it particularly valuable in medical and industrial applications .
Properties
CAS No. |
142233-96-3 |
|---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
octadeca-10,15-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,8-9H,2,5-7,10-17H2,1H3,(H,19,20) |
InChI Key |
KGFMVFJMZIGUCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCC=CCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















